molecular formula C7H5BrF3N B1265768 2-Bromo-5-(trifluoromethyl)aniline CAS No. 454-79-5

2-Bromo-5-(trifluoromethyl)aniline

Cat. No.: B1265768
CAS No.: 454-79-5
M. Wt: 240.02 g/mol
InChI Key: PZDVFXUBTKPFSG-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H5BrF3N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and trifluoromethyl groups. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Mechanism of Action

Target of Action

The primary target of 2-Bromo-5-(trifluoromethyl)aniline is the hepatitis C virus (HCV) NS3 protease . This enzyme plays a crucial role in the replication of the hepatitis C virus, making it a key target for antiviral drugs .

Mode of Action

This compound interacts with the HCV NS3 protease, inhibiting its function

Biochemical Pathways

By inhibiting the HCV NS3 protease, this compound disrupts the viral replication process . This prevents the virus from multiplying, thereby reducing viral load and potentially alleviating the symptoms of hepatitis C.

Result of Action

The inhibition of the HCV NS3 protease by this compound results in a decrease in viral replication . This can lead to a reduction in the severity of hepatitis C symptoms and potentially contribute to the elimination of the virus from the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-5-(trifluoromethyl)aniline can be synthesized through several methods. One common approach involves the bromination of 3-amino-4-(trifluoromethyl)benzene. This reaction typically uses bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 2-Bromo-5-(trifluoromethyl)aniline is unique due to the specific positioning of the bromine and trifluoromethyl groups on the benzene ring, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-bromo-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3N/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDVFXUBTKPFSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196496
Record name 6-Bromo-alpha,alpha,alpha-trifluoro-m-toluidine
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Molecular Weight

240.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454-79-5
Record name 2-Bromo-5-trifluoromethylaniline
Source CAS Common Chemistry
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Record name 2-Bromo-5-(trifluoromethyl)benzenamine
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Record name 454-79-5
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Record name 6-Bromo-alpha,alpha,alpha-trifluoro-m-toluidine
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Record name 6-bromo-α,α,α-trifluoro-m-toluidine
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Record name 2-BROMO-5-(TRIFLUOROMETHYL)BENZENAMINE
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Synthesis routes and methods

Procedure details

To 161.0 g of m-aminobenzotrifluoride and 10.0 g of iron filings is added, dropwise, with agitation at 35°-40°, 160.0 g of bromine, using a slow stream of nitrogen to sweep out the evolved hydrogen bromide. Subsequently, the mixture is agitated for an additional 2 hours and then distilled in vacuo to give 4-bromo-3-aminobenzotrifluoride.
Quantity
161 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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